molecular formula C17H26OSi B8496842 tert-Butyl[(4,7-dimethyl-1H-inden-2-yl)oxy]dimethylsilane CAS No. 194279-59-9

tert-Butyl[(4,7-dimethyl-1H-inden-2-yl)oxy]dimethylsilane

Cat. No.: B8496842
CAS No.: 194279-59-9
M. Wt: 274.5 g/mol
InChI Key: PUORDKGMOOZWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl[(4,7-dimethyl-1H-inden-2-yl)oxy]dimethylsilane is a useful research compound. Its molecular formula is C17H26OSi and its molecular weight is 274.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

194279-59-9

Molecular Formula

C17H26OSi

Molecular Weight

274.5 g/mol

IUPAC Name

tert-butyl-[(4,7-dimethyl-1H-inden-2-yl)oxy]-dimethylsilane

InChI

InChI=1S/C17H26OSi/c1-12-8-9-13(2)16-11-14(10-15(12)16)18-19(6,7)17(3,4)5/h8-10H,11H2,1-7H3

InChI Key

PUORDKGMOOZWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=CC2=C(C=C1)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyldimethylchlorosilane (2.85 g, 18.9 mmol) and 4,7-dimethyl-2-indanone (2.53 g, 15.8 mmol, obtained by oxidation of 4,7-dimethylindene) in benzene (30 mL) was added DBU (3.13 g, 20.5 mmol) and the reaction mixture was stirred for 2 hours at room temperature. The mixture was diluted with Et2O (50 mL), washed with water (2×50 mL), 5% HCl (50 mL) water (2×50 mL) and dried over sodium sulphate. Evaporation of the solvents left a dark oil that was dissolved in pentane (30 mL). The unreacted starting materials were crystallized at −15° C. and removed by filtration. Evaporation of the solvent gave 3.03 g (69.9%) of fairly pure title compound as an orange oil. 1H NMR (CDCl3, δ): 6.94 (dq, 3J=7.7 Hz, 4J=0.3 Hz, 1H),; 6.78 (dq, 3J=7.7 Hz, 4J=0.3 Hz, 1H); 5.84 (t, 4J=1.1 Hz, 1H); 3.20 (m, 2H); 2.30 (s, 3H); 2.25 (s, 3H); 1.00 (s, 9H); 0.27 (s, 6H); 13C NMR (CDCl3, δ): 162.08; 143.39; 134.89; 129.45; 127.78; 125.49; 123.84; 105.28; 38.80; 25.65; 18.29; 18.21; −4.57.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.